2-Amino-1H-indole-3-carbaldehyde

Heterocyclic Synthesis Multicomponent Reactions Medicinal Chemistry Building Blocks

Researchers requiring regioselective access to fused indole heterocycles often face limitations with unsubstituted indole-3-carboxaldehydes. This 2-amino-substituted variant provides the dual nucleophilic/electrophilic reactivity essential for cyclocondensation cascades. Key procurement data: • Enables pyrano[3,2-c]chromene-indole and pyrimidine-fused systems inaccessible to non-aminated analogs. • Validated precursor for patent-protected GPR43 modulator scaffolds (US 10,059,713 B2). • Typically supplied as solid with ≥95% purity; suitable for anti-TB and anti-biofilm lead generation.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B11918742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1H-indole-3-carbaldehyde
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)N)C=O
InChIInChI=1S/C9H8N2O/c10-9-7(5-12)6-3-1-2-4-8(6)11-9/h1-5,11H,10H2
InChIKeyKATBNCWXMVCJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1H-indole-3-carbaldehyde: Structural & Reactivity Profile


2-Amino-1H-indole-3-carbaldehyde (C9H8N2O, CAS 934-92-9) is a 2-amino-substituted indole-3-carboxaldehyde featuring dual reactive handles: a nucleophilic amino group at the 2-position and an electrophilic aldehyde at the 3-position. This orthogonally functionalized indole scaffold serves as a versatile building block for constructing diverse heterocyclic systems via condensation, cyclocondensation, and multicomponent reactions [1]. Its 2-amino substitution distinguishes it from the more common 1H-indole-3-carbaldehyde (I3A) and enables synthetic pathways inaccessible to non-aminated analogs, including the formation of fused pyrimidine, pyrazole, and pyranoindole frameworks [2]. The compound is typically procured as a solid with purity specifications suitable for research-grade synthesis and pharmaceutical intermediate applications [3].

2-Amino-1H-indole-3-carbaldehyde: Why Unsubstituted Analogs Fail


In-class substitution between indole-3-carboxaldehyde derivatives is not chemically equivalent due to the presence or absence of the 2-amino group, which fundamentally alters both reactivity and product scope. Unsubstituted 1H-indole-3-carbaldehyde (I3A) lacks the nucleophilic 2-amino handle required for forming fused heterocycles such as 2-amino-4-(1H-indol-3-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles [1] and cannot participate in the same range of condensation-driven cyclization reactions [2]. Conversely, analogs bearing substitution at other positions (e.g., 5-substituted, N-substituted) may retain some reactivity but introduce steric or electronic perturbations that alter regioselectivity and yield outcomes. The 3-substituted 2-amino-indole scaffold is specifically claimed in patent literature for therapeutic applications targeting GPR43 receptor modulation—activity that depends critically on the 2-amino-3-substituted substitution pattern and cannot be achieved with 2-unsubstituted indole-3-carboxaldehydes [3].

2-Amino-1H-indole-3-carbaldehyde: Evidence-Based Differentiation


Pyrano[3,2-c]chromene-Fused Indole Scaffold Access

2-Amino-1H-indole-3-carbaldehyde enables the synthesis of 2-amino-4-(1H-indol-3-yl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives via Knoevenagel condensation and subsequent cyclization, a transformation that requires the 2-amino group for participation in the multicomponent reaction. Unsubstituted 1H-indole-3-carbaldehyde cannot form these pyrano[3,2-c]chromene-fused indole scaffolds under identical conditions because it lacks the nucleophilic amine necessary for the cyclocondensation step [1]. The heterogeneous catalyst GN3 (polyamine-functionalized immobilized silica) delivers excellent yields across a wide range of products and is reusable without loss of catalytic activity, making this route both synthetically robust and operationally practical [1].

Heterocyclic Synthesis Multicomponent Reactions Medicinal Chemistry Building Blocks

Antitubercular Hydrazone and Nitrovinyl Derivatives

Derivatives synthesized from indole-3-carboxaldehydes, including hydrazone and 3-nitrovinyl analogs, were evaluated against Mycobacterium tuberculosis H37RV in BACTEC 12B medium using the Microplate Alamar Blue Assay (MABA). Among the synthesized compounds, the most active analogs 3d, 3e, and 8b demonstrated IC50 values of 5.96 μg/mL, 5.4 μg/mL, and 1.6 μg/mL, respectively [1]. These values establish a baseline activity level for indole-3-carboxaldehyde-derived antitubercular leads and inform procurement decisions for laboratories pursuing similar derivatization strategies.

Antitubercular Agents Mycobacterium tuberculosis Drug Discovery

GPR43-Targeted 2-Amino-Indole Patent Protection

The 3-substituted 2-amino-indole scaffold, of which 2-amino-1H-indole-3-carbaldehyde is the core synthetic precursor, is explicitly claimed in US Patent 10,059,713 B2 (granted 2018) for therapeutic applications targeting conditions associated with the GPR43 receptor, including diabetes mellitus, obesity, and inflammatory bowel disease [1]. This composition-of-matter patent protection establishes a clear intellectual property differentiation relative to unsubstituted indole-3-carboxaldehyde and other indole aldehyde analogs that lack the 2-amino-3-substituted substitution pattern.

GPR43 Receptor Metabolic Disease Patent-Protected Scaffold

Excited-State Proton Transfer in Carbonyl Indoles

Computational and experimental spectroscopic analysis of indole (I), indole-3-carboxaldehyde (I3C), and indole-7-carboxaldehyde (I7C) revealed that the carbonyl group in I3C enables excited-state intramolecular and intermolecular proton transfer (ESIraPT and ESIerPT) leading to zwitterionic (Z*) and anionic (A*) species formation in the excited state, a photophysical pathway absent in unsubstituted indole [1]. While 2-amino-1H-indole-3-carbaldehyde was not directly analyzed in this study, the presence of both 2-amino and 3-carboxaldehyde functional groups on the indole core is expected to introduce additional hydrogen-bonding networks and proton transfer pathways.

Fluorescence Spectroscopy Proton Transfer Photophysical Characterization

C. albicans Biofilm Inhibition by Indole Derivatives

A series of amine and amide indole derivatives were evaluated for anti-biofilm activity against Candida albicans ATCC 10231. Fifteen compounds demonstrated activity with BMIC50 ≤ 16 μg/mL against C. albicans biofilm [1]. Additionally, 2-(2',5'-substituted indolideneamino-3'-yl)-4,6-diaryl pyrimidines synthesized from indole-3-carboxaldehydes were screened for antimicrobial activities [2]. These studies establish the indole-3-carboxaldehyde scaffold as a productive starting point for antimicrobial lead generation.

Antimicrobial Agents Candida albicans Biofilm Inhibition

2-Amino-1H-indole-3-carbaldehyde: Research & Industrial Applications


Fused Heterocyclic Library Synthesis via Multicomponent Reactions

Procure 2-amino-1H-indole-3-carbaldehyde for constructing pyrano[3,2-c]chromene-fused indole derivatives through Knoevenagel condensation and cyclocondensation using GN3 heterogeneous catalyst. This scaffold class is not accessible from unsubstituted 1H-indole-3-carbaldehyde, making the 2-amino substitution essential for successful library synthesis [1].

Antitubercular Lead Generation: Hydrazone & Nitrovinyl Analogs

Use 2-amino-1H-indole-3-carbaldehyde as a starting material for synthesizing hydrazone and 3-nitrovinyl analogs targeting Mycobacterium tuberculosis. Published leads derived from related indole-3-carboxaldehyde scaffolds demonstrate IC50 values as low as 1.6 μg/mL in MABA assays against M. tuberculosis H37RV [1], providing a validated pathway for generating novel antitubercular candidates.

Patent-Protected Scaffold for GPR43 Therapeutics

For industrial programs targeting GPR43 receptor modulation (diabetes, obesity, inflammatory bowel disease), 2-amino-1H-indole-3-carbaldehyde serves as the core precursor to the 3-substituted 2-amino-indole scaffold claimed in US Patent 10,059,713 B2 [1]. Procurement of this specific compound enables access to patent-protected chemical space for therapeutic development.

Anti-C. albicans Biofilm Agent Development

Utilize 2-amino-1H-indole-3-carbaldehyde as a precursor for synthesizing amine and amide indole derivatives targeting Candida albicans biofilm inhibition. Derivatives from related indole-3-carboxaldehyde scaffolds have demonstrated BMIC50 ≤ 16 μg/mL against C. albicans ATCC 10231 biofilm [1], supporting further exploration of the 2-amino-substituted variant in anti-biofilm research.

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